[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate
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Overview
Description
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a combination of phenyl, ethoxy, and chlorobenzoate groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in different domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 3,4-dimethylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazone.
Condensation reaction: The hydrazone intermediate is then reacted with 4-chlorobenzoic acid in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-chlorobenzoate: Similar structure but with a different position of the chlorine atom.
Uniqueness
The uniqueness of [4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
764702-05-8 |
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Molecular Formula |
C26H25ClN2O5 |
Molecular Weight |
480.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H25ClN2O5/c1-4-32-24-14-19(6-12-23(24)34-26(31)20-7-9-21(27)10-8-20)15-28-29-25(30)16-33-22-11-5-17(2)18(3)13-22/h5-15H,4,16H2,1-3H3,(H,29,30)/b28-15+ |
InChI Key |
YKOBJOBYEBHGEJ-RWPZCVJISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC(=C(C=C2)C)C)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC(=C(C=C2)C)C)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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